molecular formula C8H5NO2 B1610036 Furo[2,3-b]pyridine-5-carbaldehyde CAS No. 201470-89-5

Furo[2,3-b]pyridine-5-carbaldehyde

Cat. No.: B1610036
CAS No.: 201470-89-5
M. Wt: 147.13 g/mol
InChI Key: DVCYSWDDJAHDID-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H5NO2. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an aldehyde functional group at the 5-position of the pyridine ring . This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-b]pyridine-5-carbaldehyde typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Hemetsberger-Knittel reaction sequence is often employed, which involves nucleophilic substitution, Knoevenagel condensation, and thermolysis to promote intramolecular cyclocondensation . Another approach involves the use of gold, palladium, and phosphoric acid catalysis to enable a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar laboratory-scale procedures but optimized for larger scales. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products:

    Oxidation: Furo[2,3-b]pyridine-5-carboxylic acid.

    Reduction: Furo[2,3-b]pyridine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Furo[2,3-b]pyridine-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of furo[2,3-b]pyridine-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

  • Pyridine-2-carboxaldehyde (Picolinaldehyde)
  • Pyridine-3-carboxaldehyde (Nicotinaldehyde)
  • Pyridine-4-carboxaldehyde (Isonicotinaldehyde)

Comparison: Furo[2,3-b]pyridine-5-carbaldehyde is unique due to its fused ring system, which imparts distinct electronic and steric properties compared to simple pyridine carboxaldehydes.

Properties

IUPAC Name

furo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-6-3-7-1-2-11-8(7)9-4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCYSWDDJAHDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=NC=C(C=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444256
Record name furo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201470-89-5
Record name furo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 0.47 g of furo[2,3-b]pyridin-5-yl-methanol in 2 ml of DCM was added 10 ml of a Dess-Martins-Periodinane solution (15% in DCM). The reaction mixture was stirred overnight and then quenched with sat.-NaHCO3 and extracted with DCM. The organic phase was washed with brine, dried over MgSO4 and concentrated in vacuo. The resulting crude material was purified by CC using heptane/EtOAc 30/70 as eluant to yield 0.38 g of furo[2,3-b]pyridine-5-carbaldehyde as white solid.
Quantity
0.47 g
Type
reactant
Reaction Step One
[Compound]
Name
Dess-Martins-Periodinane solution
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To o-iodoxybenzoic acid (1.036g, 3.7 mmol) in dimethyl sulfoxide (7.4 mL) was added furo[2,3-b]pyridine-5-methanol (500 mg, 3.36 mmol). Stirring was continued for 2.5 h before the addition of water, filtration, and extraction of the filtrate with ethyl ether (3×30 mL). The organic phase was washed with brine (10 mL), dried with magnesium sulfate, and concentrated. Purification by flash chromatography (silica gel, 25% ethyl acetate/hexane) yielded 5-formyl-furo[2,3-b]pyridine (270 mg, 55%). This material (260 mg, 1.77 mmol) in toluene/tetra-hydrofuran (2 mL each) was added at -78° C. to a solution of methyltriphenyl-phosphorane (2.12 mmol) in toluene (15 mL). Stirring was continued at this temperature for 15 min, followed by warming to 20° C. over 1 h. Dilution with ethyl ether was followed by filtration through celite, and concentration. Purification by flash chromatography (silica gel, 25% ethyl acetate/hexane) yielded 241.5 mg (94% yield) of the title compound as a colorless oil: 1H NMR (CDCl3) ∂8.32 (d,1H, J=2 Hz), 7.97 (d, 1H, J=2 Hz), 7.68 (d,1H, J=2 Hz), 6.80 (dd, 1H, J=18+12 Hz), 6.76 (d, 1H, J=2 Hz), 5.79 (d,1H, J=18 Hz), 5.32 (d, 1H, J=12 Hz).
Quantity
1.036 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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